N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline and pyrazoloquinoline derivatives often involves multi-step reactions, including Michael addition, cyclization, and Mannich reactions, among others. For instance, the design and synthesis of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives showcase the complexity and specificity required in synthesizing such compounds, highlighting the importance of bioisosterism and combination principles in drug design (Yuan et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves detailed spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques confirm the structures of synthesized compounds and their derivatives, ensuring the correct molecular framework has been achieved. For instance, the structural confirmation of pyrazoloquinoline derivatives via MS and NMR demonstrates the meticulous approach required to ascertain the molecular integrity of such complex molecules (Yuan et al., 2011).
properties
CAS RN |
1251601-12-3 |
---|---|
Product Name |
N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Molecular Formula |
C26H21FN4O2 |
Molecular Weight |
440.478 |
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C26H21FN4O2/c1-15-3-10-20(11-4-15)31-26(33)22-14-28-23-12-7-18(13-21(23)24(22)30-31)25(32)29-16(2)17-5-8-19(27)9-6-17/h3-14,16,30H,1-2H3,(H,29,32) |
InChI Key |
MHKUXULDANXEIX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NC(C)C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
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